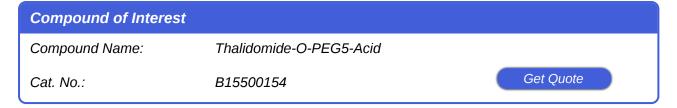


A Technical Guide to Thalidomide-O-PEG5-Acid: Application in Targeted Protein Degradation

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Thalidomide-O-PEG5-Acid**, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, supplier information, and its role in the Cereblon (CRBN) E3 ubiquitin ligase pathway, offering a valuable resource for researchers in targeted protein degradation.

Core Compound Information

Thalidomide-O-PEG5-Acid is a bifunctional molecule that incorporates the thalidomide moiety, a known binder to the E3 ubiquitin ligase Cereblon (CRBN), connected to a five-unit polyethylene glycol (PEG) linker with a terminal carboxylic acid. This carboxylic acid group allows for the covalent conjugation of this molecule to a ligand that binds to a specific protein of interest, thereby creating a PROTAC.

Property	Value	Reference
CAS Number	2353563-48-9	[1]
Molecular Formula	C26H34N2O12	
Molecular Weight	566.56 g/mol	_



Supplier Information

A variety of chemical suppliers offer **Thalidomide-O-PEG5-Acid** for research purposes. The following table summarizes some of the known suppliers. It is recommended to contact the suppliers directly for the most up-to-date information on availability, purity, and pricing.

Supplier	Website
AxisPharm	INVALID-LINK
BroadPharm	INVALID-LINK
Tenova Pharma	INVALID-LINK

The Role of Thalidomide-O-PEG5-Acid in PROTAC Technology

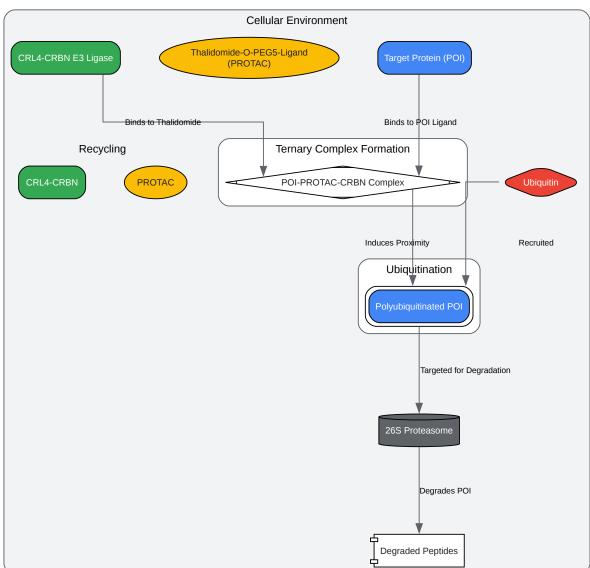
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[2][3] A PROTAC consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

Thalidomide-O-PEG5-Acid serves as a building block for the E3 ligase ligand and the linker portion of a PROTAC. The thalidomide component binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4] By conjugating a POI-binding ligand to the carboxylic acid of the PEG linker, a ternary complex can be formed between the POI, the PROTAC, and the CRBN E3 ligase complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

Signaling Pathway: Cereblon-Mediated Protein Degradation

The following diagram illustrates the mechanism of action for a PROTAC utilizing a thalidomide-based E3 ligase ligand.





PROTAC-Mediated Protein Degradation via Cereblon (CRBN)

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Figure 1. PROTAC mechanism involving Cereblon.



Experimental Protocols

The following provides a general framework for the key experiments involved in the development and evaluation of a PROTAC using **Thalidomide-O-PEG5-Acid**.

PROTAC Synthesis: Conjugation of POI Ligand to Thalidomide-O-PEG5-Acid

This protocol describes a standard method for conjugating a protein of interest (POI) ligand containing a primary amine to the carboxylic acid of **Thalidomide-O-PEG5-Acid** via amide bond formation.

Materials:

- Thalidomide-O-PEG5-Acid
- POI ligand with a primary amine
- N,N-Diisopropylethylamine (DIPEA)
- (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
- Anhydrous Dimethylformamide (DMF)
- High-Performance Liquid Chromatography (HPLC) for purification
- Mass Spectrometry (MS) for characterization

Procedure:

- Dissolve Thalidomide-O-PEG5-Acid in anhydrous DMF.
- Add the POI ligand (typically 1.0-1.2 equivalents).
- Add DIPEA (2-3 equivalents) to the reaction mixture.
- Add the coupling reagent (e.g., PyBOP, 1.2-1.5 equivalents) to the mixture.



- Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
- · Upon completion, quench the reaction with water.
- Purify the crude product by reverse-phase HPLC.
- Characterize the final PROTAC product by mass spectrometry and NMR to confirm its identity and purity.

In Vitro Protein Degradation Assay

This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context. Western blotting is a common technique for this analysis.[5][6][7][8][9]

Materials:

- Cancer cell line expressing the target protein
- Synthesized PROTAC
- Dimethyl sulfoxide (DMSO) as a vehicle control
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Primary antibody against the target protein
- Primary antibody against a loading control (e.g., GAPDH, β-actin)
- Horseradish peroxidase (HRP)-conjugated secondary antibody
- · Chemiluminescent substrate



Procedure:

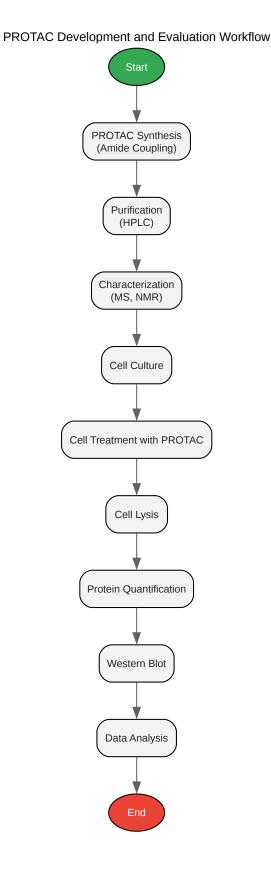
- Cell Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a DMSO vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein concentrations and prepare samples with Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 - Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
 - Wash the membrane and then incubate with the primary antibody for the loading control.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane extensively.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of protein degradation.



Experimental Workflow

The following diagram outlines the general workflow for developing and evaluating a PROTAC using **Thalidomide-O-PEG5-Acid**.





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Figure 2. General workflow for PROTAC development.



This technical guide provides a foundational understanding of **Thalidomide-O-PEG5-Acid** and its application in the rapidly evolving field of targeted protein degradation. For further details and troubleshooting, researchers are encouraged to consult the cited literature and the technical datasheets provided by the suppliers.

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